molecular formula C23H36N2O4 B13389313 N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate

N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate

Cat. No.: B13389313
M. Wt: 404.5 g/mol
InChI Key: FJZZPCZKBUKGGU-UHFFFAOYSA-N
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Description

N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide; eliglustat tartrate (hereafter eliglustat) is a glucosylceramide synthase (GCS) inhibitor developed for the treatment of Gaucher disease type 1. Its mechanism involves reducing the accumulation of glucosylceramide (GlcCer) by blocking its synthesis. Structurally derived from the PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-propanol) pharmacophore, eliglustat has demonstrated efficacy in clinical trials, including reversal of organomegaly, hematological improvements, and bone density restoration . The tartrate salt formulation enhances solubility and bioavailability, making it suitable for oral administration .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZZPCZKBUKGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Eliglustat tartrate, chemically known as N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide, is a novel oral medication primarily developed for the treatment of Gaucher disease, particularly Type 1 Gaucher disease (GD1). This compound acts as a specific inhibitor of glucosylceramide synthase, an enzyme crucial in the biosynthesis of glucocerebrosides. This article delves into the biological activity of eliglustat tartrate, supported by various research findings and clinical studies.

Eliglustat tartrate inhibits glucosylceramide synthase, which catalyzes the conversion of ceramide and UDP-glucose to glucosylceramide. This inhibition is significant in the context of Gaucher disease, where the accumulation of glucosylceramide leads to various pathological effects. Preclinical studies have demonstrated that eliglustat tartrate has a high therapeutic index and excellent oral bioavailability. The compound exhibits limited toxicity and a high degree of specificity towards glucosylceramide synthase, with an IC50 value of 20 nM in intact cells .

Absorption and Distribution

Research indicates that eliglustat tartrate is well absorbed when administered orally, with significant concentrations observed in the liver, kidney, and adrenal glands. It is primarily metabolized by cytochrome P450 CYP2D6 and is a substrate for P-glycoprotein, which may limit its central nervous system penetration .

Toxicity Studies

Toxicological assessments have shown that eliglustat tartrate is generally well tolerated. In animal studies, doses up to 400 mg/kg did not result in significant adverse effects on renal or neurological functions. However, higher doses did lead to transient changes in cardiac parameters .

Phase I Studies

Phase I trials demonstrated that eliglustat tartrate could achieve therapeutic concentrations safely in healthy volunteers. Participants exhibited decreased plasma glucosylceramide concentrations after treatment .

Phase II Studies

In Phase II trials involving patients with GD1, eliglustat tartrate showed promising results. Improvements were noted in hemoglobin levels, platelet counts, and spleen size after treatment. Specifically, patients experienced clinically meaningful reductions in anemia and splenomegaly .

Long-term Studies

Long-term studies have indicated that eliglustat tartrate maintains clinical stability over extended periods. For instance, a phase III study showed that after one year of treatment, patients maintained stable hematological parameters comparable to those receiving enzyme replacement therapy .

Comparative Efficacy

Study PhaseFindings
Phase ISafe dosage achieved; decreased plasma glucosylceramide levels
Phase IISignificant improvements in hemoglobin and platelet counts; reduction in spleen size
Phase IIINon-inferiority to imiglucerase; stable clinical outcomes over four years

Case Studies

Several case studies have documented individual patient responses to eliglustat tartrate treatment. For example:

  • Case Study 1 : A patient with severe anemia and splenomegaly showed a marked improvement in hemoglobin levels from 8 g/dL to 12 g/dL within six months of starting treatment.
  • Case Study 2 : Another patient reported a significant reduction in spleen volume from 20 cm to 10 cm after one year on eliglustat tartrate.

These cases highlight the drug's potential to alleviate symptoms associated with Gaucher disease effectively.

Scientific Research Applications

Eliglustat tartrate, also known as N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide, is a specific inhibitor of glucosylceramide synthase and is being developed as an oral substrate reduction therapy for Gaucher disease type 1 (GD1) .

Scientific Research Applications

Eliglustat tartrate is used in scientific research for the treatment of Gaucher disease type 1 (GD1) .

Gaucher Disease Type 1: Eliglustat is a first-line oral therapy for adults with Gaucher disease type 1 (GD1) who are poor, intermediate, or extensive CYP2D6 metabolizers, accounting for over 90% of patients . A phase 2 trial studied subjects with GD1 who had splenomegaly with thrombocytopenia and/or anemia and who received 50 or 100 mg of eliglustat tartrate twice daily for eight years . All patients met at least three of four therapeutic goals established for patients on long‐term enzyme replacement therapy .

Efficacy and Clinical Stability: Eliglustat has demonstrated long-term clinical stability in patients with Gaucher disease type 1, maintaining stable platelet counts, hemoglobin concentrations, and spleen and liver volumes over several years .

Impact on Organ Volumes and Hemoglobin: After eight years of eliglustat treatment, mean spleen and liver volumes decreased by 69% and 34%, respectively . Mean hemoglobin concentration and platelet count increased by 2.2 g/dL and 113%, respectively . After four years of treatment, a mean of 65% reduction in spleen volume and a 28% reduction in liver volume was observed, alongside a 2.3 g/dL increase in hemoglobin .

Bone Mineral Density: Eliglustat treatment is associated with improvement in bone marrow burden score and bone mineral density . Bone mineralization density also continued to improve after one to four years of eliglustat .

Comparison with Similar Compounds

Genz-123346 (N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide)

  • Structural Difference: Genz-123346 features a nonanamide (9-carbon) acyl chain compared to eliglustat’s octanamide (8-carbon) group .
  • Activity : Both compounds inhibit GCS, but Genz-123346 shows broader anti-tumor activity in colon cancer models, suppressing cell proliferation and tumor spheroid growth in vitro and reducing tumor incidence in mice .
  • Pharmacokinetics: Genz-123346 achieves comparable reductions in brain GlcCer and glucosylsphingosine at lower brain exposure levels than venglustat (another GCS inhibitor), suggesting enhanced tissue penetration .

CCG-203586 (2-(2,3-Dihydro-1H-inden-2-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide)

  • Structural Difference : Replaces the benzodioxin moiety with a dihydroindenyl group, reducing P-glycoprotein (MDR1) recognition .
  • CNS Penetration : Unlike eliglustat, CCG-203586 significantly lowers brain GlcCer in mice, attributed to its evasion of MDR1-mediated efflux .

Comparison with Non-PDMP-Based Inhibitors

Miglustat (N-Butyl-deoxynojirimycin, NB-DNJ)

  • Structural Class: Iminosugar (unrelated to PDMP derivatives) .
  • Mechanism : Inhibits GCS and α-glucosidases, leading to broader metabolic effects but lower specificity than eliglustat .

Isofagomine (Afegostat)

  • Structural Class: Iminosugar with chaperone activity for mutant β-glucocerebrosidase .
  • Clinical Status : Phase II trials halted due to insufficient efficacy, highlighting eliglustat’s superior clinical trajectory .

Key Research Findings and Data

Compound Target CNS Penetration Clinical Status Key Advantage
Eliglustat tartrate GCS Limited (MDR1 substrate) Approved for Gaucher type 1 High specificity, oral bioavailability
Genz-123346 GCS Moderate Preclinical (cancer models) Anti-tumor activity, lower required exposure
CCG-203586 GCS High Preclinical Effective CNS GlcCer reduction
Miglustat GCS, α-glucosidase Low Approved (Gaucher/Niemann-Pick) Broad enzyme inhibition

Structural-Activity Relationship Insights

  • Acyl Chain Length: Elongation from octanamide (eliglustat) to nonanamide (Genz-123346) enhances lipophilicity and tissue distribution .
  • MDR1 Recognition : Substituents like dihydroindenyl (CCG-203586) mitigate MDR1 binding, improving brain penetration .
  • PDMP vs. Iminosugar Scaffolds: PDMP derivatives (eliglustat) offer targeted GCS inhibition, whereas iminosugars (Miglustat, Isofagomine) have pleiotropic effects but poorer tolerability .

Preparation Methods

Synthesis of Eliglustat

The synthesis of eliglustat involves several steps, starting from S-(+)-2-phenyl glycinol. A detailed process is outlined below:

Formation of Eliglustat Tartrate

Eliglustat tartrate is formed by reacting eliglustat with tartaric acid. This process typically involves dissolving eliglustat in a solvent, adding tartaric acid, and then precipitating the tartrate salt.

Pharmaceutical Formulation

Eliglustat tartrate is formulated into capsules containing 84 mg of eliglustat, equivalent to 100 mg of eliglustat hemitartrate. The formulation includes various excipients such as binders, diluents, and disintegrants to enhance stability and bioavailability.

Stability and Premix Formulations

Recent developments include the creation of stable premix formulations of eliglustat tartrate with pharmaceutical excipients. These premixes simplify the manufacturing process by providing a pre-combined mixture of the active pharmaceutical ingredient (API) and excipients, ensuring consistent quality and stability of the final product.

Research Findings and Data

Synthesis Yield and Purity

Step Yield (%) Purity (%)
Coupling with phenyl bromoacetate 50 90.5
Reaction with 1,4-benzodioxan-6-carboxaldehyde 54 95.4
Opening with pyrrolidine 90 85.1
Hydrolysis and reduction 85 77
Acylation with octanoic acid 74 97.5

Stability of Eliglustat Tartrate Premix

The stability of eliglustat tartrate premix has been evaluated under various conditions, including temperature and humidity. The premix exhibits stability under stress conditions, maintaining its physical and chemical integrity.

Q & A

Q. How can researchers optimize the synthetic route for this compound?

Methodological Answer: Utilize computational reaction path search methods based on quantum chemical calculations to predict energetically favorable pathways. Combine this with high-throughput experimentation to validate and refine reaction conditions (e.g., solvent, catalyst, temperature). This dual approach reduces trial-and-error inefficiencies and accelerates route optimization .

Q. What analytical techniques are recommended for characterizing stereochemical purity?

Methodological Answer: Chiral HPLC paired with X-ray crystallography is critical for resolving stereoisomers. Validate results using 2D NMR spectroscopy (e.g., NOESY) to confirm spatial arrangements of substituents. Cross-referencing these methods ensures accuracy in stereochemical assignments .

Q. Which stability-indicating assays are essential during preformulation studies?

Methodological Answer: Conduct accelerated stability testing under stress conditions (pH, temperature, humidity) using factorial design matrices to systematically vary factors. Monitor degradation products via LC-MS and correlate findings with computational models (e.g., Arrhenius plots) to predict shelf-life .

Advanced Research Questions

Q. How can AI-driven platforms enhance pharmacokinetic modeling for this compound?

Methodological Answer: Integrate AI tools like COMSOL Multiphysics to simulate absorption, distribution, and metabolism. Train models on existing in vitro/in vivo data to predict bioavailability and dose-response curves, reducing reliance on extensive animal trials. AI also enables real-time parameter adjustments during simulations .

Q. How to resolve discrepancies in reported enzymatic inhibition data across studies?

Methodological Answer: Apply multi-dimensional analysis frameworks to dissect experimental variables (e.g., assay type, enzyme source). Cross-validate findings with molecular docking simulations to identify binding affinity variations. Use meta-analysis techniques to harmonize data and isolate confounding factors .

Q. What strategies ensure data integrity in collaborative studies involving this compound?

Methodological Answer: Implement chemical software with rigorous encryption protocols and role-based access controls. Adopt blockchain-like audit trails for data modifications, ensuring traceability. Regularly validate datasets against raw spectroscopic/ chromatographic outputs to prevent tampering .

Interdisciplinary and Theoretical Questions

Q. How can computational chemistry improve understanding of structure-activity relationships (SAR)?

Methodological Answer: Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO/LUMO energies) and correlate them with biological activity. Validate predictions via site-directed mutagenesis or analog synthesis, creating feedback loops for model refinement .

Q. What role does factorial design play in optimizing reaction scalability?

Methodological Answer: Use full or fractional factorial designs to evaluate critical parameters (e.g., mixing rate, reagent stoichiometry). Analyze interactions between variables via ANOVA to identify non-linear effects. This approach minimizes batch failures during scale-up from lab to pilot plant .

Q. How to integrate cheminformatics with experimental data for SAR exploration?

Methodological Answer: Build QSAR models using descriptors like logP, polar surface area, and topological indices. Train models on high-quality bioactivity datasets and validate with leave-one-out cross-validation. Combine with molecular dynamics simulations to probe dynamic interactions .

Data Management and Validation

Q. What frameworks address reproducibility challenges in pharmacological studies?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Standardize protocols using platforms like Electronic Lab Notebooks (ELNs) with embedded metadata templates. Perform cross-lab replication studies using blinded samples to isolate operator-dependent biases .

Q. How to handle conflicting cytotoxicity data in different cell lines?

Methodological Answer: Conduct comparative transcriptomic profiling of cell lines to identify differential expression of metabolic enzymes or transporters. Use siRNA knockdown to confirm target specificity. Pair with physiologically based pharmacokinetic (PBPK) models to contextualize in vitro findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.